2-[(Furan-2-ylmethyl)amino]pyrimidin-5-OL
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Overview
Description
2-[(Furan-2-ylmethyl)amino]pyrimidin-5-OL is a heterocyclic compound that features both furan and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Furan-2-ylmethyl)amino]pyrimidin-5-OL typically involves the condensation of furan-2-carbaldehyde with 2-aminopyrimidin-5-OL under specific reaction conditions. One common method includes:
Condensation Reaction: Furan-2-carbaldehyde is reacted with 2-aminopyrimidin-5-OL in the presence of a suitable catalyst such as acetic acid or a base like sodium hydroxide.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(Furan-2-ylmethyl)amino]pyrimidin-5-OL can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagent used.
Scientific Research Applications
2-[(Furan-2-ylmethyl)amino]pyrimidin-5-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(Furan-2-ylmethyl)amino]pyrimidin-5-OL involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-5-OL: A precursor in the synthesis of 2-[(Furan-2-ylmethyl)amino]pyrimidin-5-OL.
Furan-2-carbaldehyde: Another precursor used in the synthesis.
2-Thiopyrimidines: Compounds with similar pyrimidine structures but containing sulfur atoms.
Uniqueness
This compound is unique due to the presence of both furan and pyrimidine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)pyrimidin-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c13-7-4-10-9(11-5-7)12-6-8-2-1-3-14-8/h1-5,13H,6H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUWYMFJFMBHAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=C(C=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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